![molecular formula C15H17F3N4O2 B2388262 1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448065-72-2](/img/structure/B2388262.png)
1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promise in treating various B-cell malignancies.
Scientific Research Applications
1. Synthesis and Analytical Use in Pharmacokinetics
1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a compound closely related to the chemical , has been explored for its use in cancer therapy, pain management, and neurodegenerative disorders. A deuterium-labeled variant of this compound was synthesized for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, enhancing the accuracy of pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
2. Radiolabeling for Brain Imaging Studies
Another similar compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), has been radiolabeled with carbon-11 for potential use in cerebral positron emission tomography (PET) studies. This research, although finding limited brain penetration in its specific context, contributes to the development of imaging agents for neurological research (Vasdev et al., 2005).
3. Antitumor and Antiproliferative Activities
Further research has explored the synthesis of compounds featuring structures similar to 1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea. These studies have focused on creating novel derivatives with potential antitumor and antiproliferative effects, highlighting the relevance of this class of compounds in cancer research (Nassar, Atta-Allah, & Elgazwy, 2015).
4. Pharmaceutical Research and Development
The synthesis and characterization of related urea derivatives have been carried out, with some studies focusing on their potential applications in pharmaceutical development. This includes exploring their properties through spectroscopic techniques and DFT calculations (Haroon et al., 2019).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-24-12-4-2-11(3-5-12)10-20-14(23)19-7-9-22-8-6-13(21-22)15(16,17)18/h2-6,8H,7,9-10H2,1H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFZEVDMKUIMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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